molecular formula C16H22N2O6S B2607157 3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid CAS No. 1397002-40-2

3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid

Cat. No.: B2607157
CAS No.: 1397002-40-2
M. Wt: 370.42
InChI Key: XDZCJZJVUIMYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview This product is the chemical compound 3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid. Its specific stereoisomer, (2S)-3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid, is assigned CAS Number 956261-04-4 . The molecular formula for this compound is C 16 H 22 N 2 O 6 S, and it has a molecular weight of 370.42 g/mol . Structural Features The compound is a sophisticated organic molecule featuring a butanoic acid backbone linked via a formamido group to a phenyl ring. A key structural motif is the morpholine-4-sulfonyl group attached to the phenyl ring, which incorporates a sulfonamide functional group . Sulfonamide-containing structures are of significant interest in medicinal chemistry and are frequently explored in pharmaceutical research for their potential to interact with various biological targets . Research Applications and Value While precise research applications for this specific compound are not detailed in the available public literature, its complex structure, which combines a peptide-like linkage with a sulfonamide group, makes it a valuable building block in organic synthesis and drug discovery efforts. Compounds with similar morpholine-sulfonamide architectures are often investigated for a range of biological activities . Researchers may utilize this chemical as a key intermediate in the design and synthesis of novel molecules for biochemical screening or as a reference standard in analytical studies. Handling and Safety Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. The available safety data suggests a signal word of "Warning" with hazard statements concerning specific target organ toxicity . Important Notice This product is intended for research purposes only and is not approved for use in humans or animals. It is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-11(2)14(16(20)21)17-15(19)12-4-3-5-13(10-12)25(22,23)18-6-8-24-9-7-18/h3-5,10-11,14H,6-9H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZCJZJVUIMYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as amide bond formation, sulfonation, and alkylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with analogues identified in the evidence, focusing on substituent variations and physicochemical properties.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 3-Methyl, morpholine-4-sulfonylphenyl formamido ~370 (estimated*) Polar sulfonyl group enhances solubility; methyl balances lipophilicity .
4-(Methylsulfanyl) analogue (CAS 1008265-56-2) 4-Methylsulfanyl, morpholine-sulfonylphenyl formamido 402.49 Thioether group increases molecular weight; potential metabolic oxidation susceptibility .
Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5) Benzoylphenylamino, ethyl ester N/A Aromatic benzoyl moiety and ester group suggest lower solubility compared to sulfonyl derivatives .
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine, dioxopiperazine N/A Heterocyclic rings (thiazolidine, piperazine) enable multiple hydrogen bonds; basicity differs from morpholine .
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride Pyridinylmethyl amino, dihydrochloride salt N/A Basic pyridine ring and salt form improve aqueous solubility compared to free acid forms .

*Estimated based on molecular weight of 4-(methylsulfanyl) analogue (402.49 g/mol) minus sulfur and methylsulfanyl group contributions.

Pharmacokinetic Implications

  • Solubility: The morpholine-sulfonyl group’s polarity likely improves aqueous solubility over non-sulfonylated analogues (e.g., benzoylphenyl derivatives) .
  • Salt Forms: Unlike the dihydrochloride salt of the pyridinylmethyl amino analogue, the target compound’s free acid form may require formulation adjustments for optimal bioavailability .

Research Findings and Data Gaps

  • Data Limitations : Evidence lacks comparative studies on binding affinity, metabolic stability, or toxicity. Further research is needed to validate these hypotheses.

Biological Activity

3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C13H18N2O4S\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This structure includes a morpholine ring, which is known for enhancing solubility and bioavailability in pharmaceutical applications.

  • Tyrosinase Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibition of tyrosinase activity, an enzyme crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, similar to other butanoic acid derivatives that have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Efficacy Studies

A variety of studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : In B16F10 melanoma cells, the compound demonstrated a dose-dependent inhibition of cellular tyrosinase activity. IC50 values were determined, indicating that the compound is a potent inhibitor compared to standard controls like kojic acid .
  • Cytotoxicity Assessment : Cytotoxic effects were evaluated using various concentrations over 48 and 72 hours. The results showed that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity, making it a promising candidate for further development in therapeutic applications .

Case Study 1: Melanin Production Inhibition

A study focused on the anti-melanogenic effects of derivatives similar to this compound found that these compounds effectively inhibited melanin production by targeting tyrosinase activity. The findings support the potential use of such compounds in skin whitening formulations.

Case Study 2: Anti-inflammatory Activity

Another research initiative investigated the anti-inflammatory properties of butanoic acid derivatives. The study reported that these compounds could significantly reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 Value (µM)Reference
Tyrosinase InhibitionInhibition of melanin production1.12
Anti-inflammatoryModulation of pro-inflammatory cytokinesN/A
CytotoxicityCell viability at ≤20 µMN/A

Q & A

Q. What are the recommended synthetic routes for 3-methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid?

The compound can be synthesized via sequential coupling reactions.

  • Step 1 : Sulfonylation of 3-aminophenyl morpholine using sulfonyl chlorides to introduce the morpholine-4-sulfonyl group.
  • Step 2 : Formylation of the aromatic amine using formic acid derivatives (e.g., DMF/POCl₃) to generate the formamido intermediate.
  • Step 3 : Amide coupling with 3-methyl-2-aminobutanoic acid using carbodiimide reagents (EDC/HOBt) in anhydrous DCM .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol/water.

Q. How should researchers characterize the purity and identity of this compound?

  • HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>98%). Confirm molecular ion [M+H]⁺ via ESI-MS.
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify substituents (e.g., morpholine sulfonyl protons at δ 3.0–3.5 ppm, formamido carbonyl at δ 165–170 ppm) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values.

Q. What preliminary biological assays are suitable for evaluating its anti-inflammatory potential?

  • In vitro COX-1/COX-2 inhibition : Measure IC₅₀ using enzyme immunoassays (e.g., ovine COX-1/COX-2 kits) .
  • Cellular assays : Test inhibition of TNF-α secretion in LPS-stimulated RAW 264.7 macrophages (ELISA).
  • Dose range : 1–100 μM, with indomethacin as a positive control.

Advanced Research Questions

Q. How can researchers optimize the morpholine sulfonyl group for enhanced target binding?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 or other inflammatory targets. Compare binding energies of analogs with varied sulfonyl substituents (e.g., piperidine vs. morpholine) .
  • SAR studies : Synthesize analogs replacing morpholine with piperazine or thiomorpholine and compare IC₅₀ values in enzyme assays.
  • Crystallography : Co-crystallize the compound with COX-2 to identify critical hydrogen bonds (e.g., sulfonyl oxygen interactions with Arg120/Arg513) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis). Low bioavailability may explain efficacy gaps .
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites. Modify labile sites (e.g., methyl groups) to block oxidation.
  • Tissue distribution studies : Radiolabel the compound and track accumulation in target organs (e.g., inflamed joints) via scintillation counting .

Q. How should researchers address chromatographic co-elution of stereoisomers?

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) to separate enantiomers. Validate with circular dichroism (CD) spectra .
  • Dynamic resolution : Introduce a chiral auxiliary during synthesis (e.g., Evans oxazolidinone) to enforce stereochemical control .
  • Epimerization checks : Monitor pH and temperature during purification to prevent racemization (e.g., avoid basic conditions).

Q. What computational methods predict the compound’s solubility and permeability?

  • QSAR models : Use Schrödinger’s QikProp to calculate logP (target <3), aqueous solubility (≥50 μM), and Caco-2 permeability (>50 nm/s) .
  • COSMO-RS : Simulate solvation free energy in polar (water) and nonpolar (octanol) solvents to guide formulation (e.g., nanosuspensions for low solubility) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify cell line-specific pathways (e.g., apoptosis vs. necrosis markers).
  • Off-target screening : Use a kinase profiling panel (e.g., Eurofins) to detect unintended kinase inhibition.
  • Redox activity : Measure ROS generation (DCFH-DA assay) to rule out assay interference .

Q. Why might enzymatic inhibition data vary between recombinant and native enzymes?

  • Post-translational modifications : Native enzymes may have glycosylation or phosphorylation states absent in recombinant forms. Validate via Western blot .
  • Cofactor requirements : Test assay conditions with/without cofactors (e.g., heme for COX enzymes).

Methodological Best Practices

Q. What analytical techniques quantify trace impurities in bulk batches?

  • UPLC-QTOF : Detect impurities at <0.1% levels with high mass accuracy. Compare against known degradation products (e.g., hydrolyzed formamide) .
  • NMR spiking : Add authentic standards of suspected impurities (e.g., des-methyl analog) to confirm identity.

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of the target protein during heating .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound and crosslink to bound proteins for pull-down/MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.